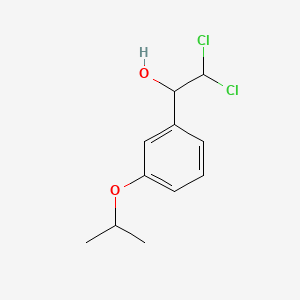
2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol is an organic compound with the molecular formula C11H14Cl2O2 and a molecular weight of 249.13 g/mol . This compound is characterized by the presence of two chlorine atoms and an isopropoxy group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol typically involves the reaction of 3-isopropoxybenzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate dichloromethyl compound, which is then reduced to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(3-chloro-2-isopropoxyphenyl)ethanol
- 2,2-Dichloro-1-(2-fluoro-3-isopropoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol is unique due to its specific structural features, such as the presence of the isopropoxy group and the dichloro substitution pattern. These characteristics may confer distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H14Cl2O2 |
|---|---|
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
2,2-dichloro-1-(3-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,10-11,14H,1-2H3 |
Clé InChI |
GXRLRWVMGNPSLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)

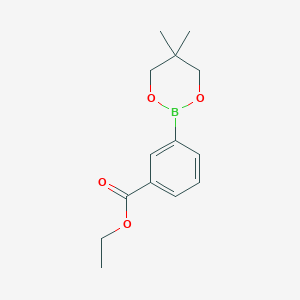

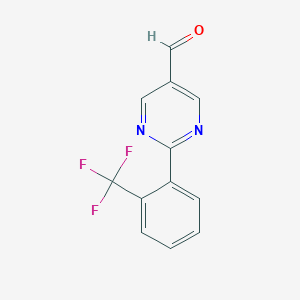
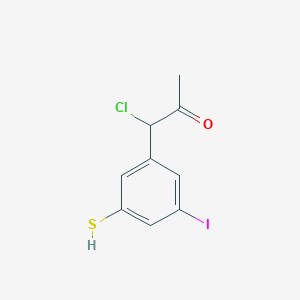
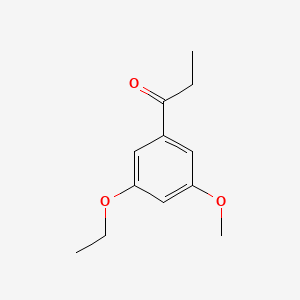
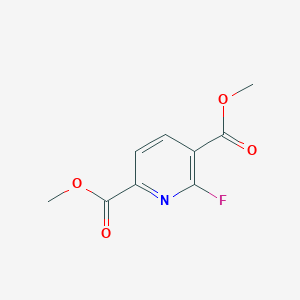
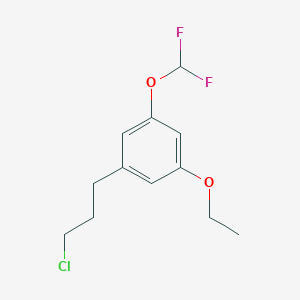
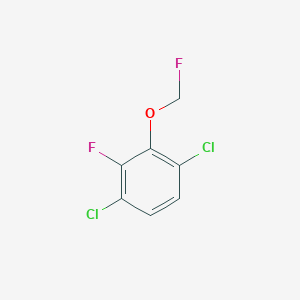
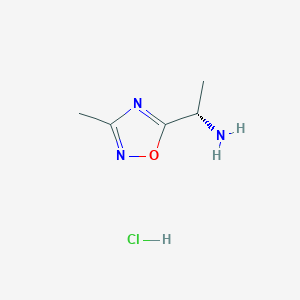
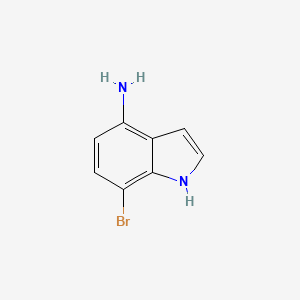
![6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
![(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide](/img/structure/B14041540.png)
